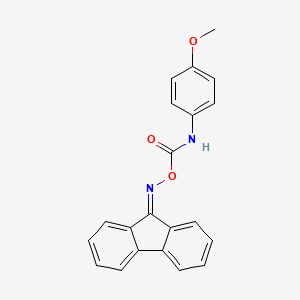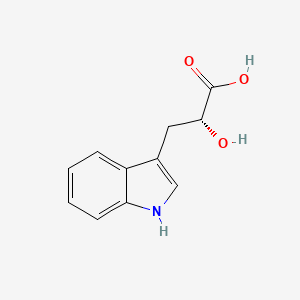![molecular formula C26H26N6O3 B1206431 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds similar to 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have demonstrated significant antimicrobial and antifungal activities. For example, certain quinoline derivatives have shown good antibacterial and antifungal activity compared to standard antibiotics, indicating their potential as therapeutic agents in treating infections (Rajanarendar et al., 2010). Another study reported similar findings, with quinoline derivatives exhibiting notable antimicrobial properties (Holla et al., 2006).
Anti-Breast Cancer Activities
Substituted quinolines have been identified as promising anti-breast cancer agents. A study demonstrated that certain quinolines synthesized from 4-acetamidoanisole exhibited significant inhibitory effects on breast cancer cell viability, underscoring their potential in cancer treatment (Shi et al., 2008).
Synthesis for Pharmaceutical Compounds
Quinoline derivatives are important intermediates in the synthesis of pharmaceutically active compounds. A study highlighted a synthesis method suitable for large-scale manufacturing of specific quinoline derivatives, which could be pivotal in the development of new medications (Bänziger et al., 2000).
Antioxidant Properties
Compounds sharing a structural similarity with 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have been shown to exhibit antioxidant properties. A study found that certain quinoline derivatives effectively quenched radicals and inhibited DNA oxidation, suggesting their use as antioxidants (Xi & Liu, 2015).
Anti-Inflammatory and Analgesic Activity
Some quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies indicate the potential therapeutic use of these compounds in managing pain and inflammation (Rajanarendar et al., 2012).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of ATM kinase, which play a role in DNA damage response. These inhibitors hold potential for therapeutic applications in diseases involving ATM kinase dysregulation (Degorce et al., 2016).
Fluorescence Quenching in Liquid Stage
Quinoline derivatives have been studied for their interaction with silver nanoparticles and anionic surfactants in liquid stage, demonstrating their potential application in chemical sensing and analysis (Khan & Asiri, 2016).
Eigenschaften
Produktname |
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one |
|---|---|
Molekularformel |
C26H26N6O3 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3-[[(1-benzyltetrazol-5-yl)methyl-(furan-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H26N6O3/c1-2-34-22-10-11-24-20(14-22)13-21(26(33)27-24)16-31(17-23-9-6-12-35-23)18-25-28-29-30-32(25)15-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,27,33) |
InChI-Schlüssel |
XGZTTXGMRAOTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)CC4=NN=NN4CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



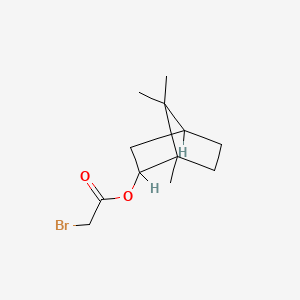
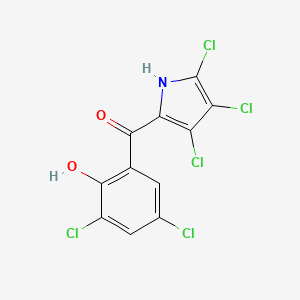
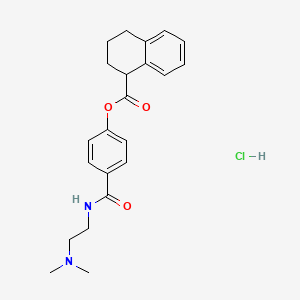
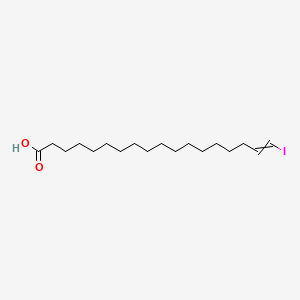

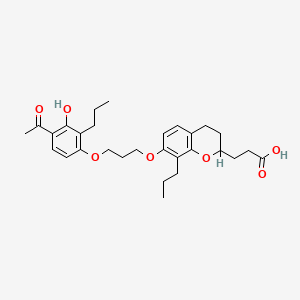
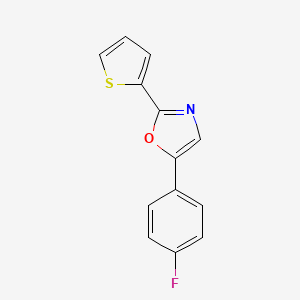
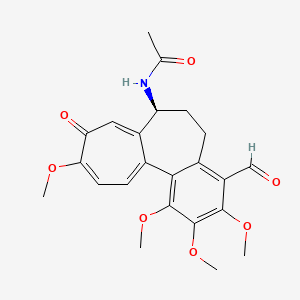
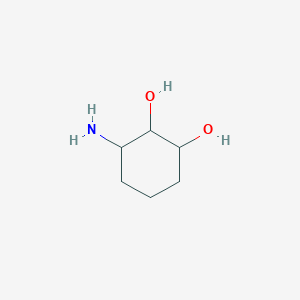
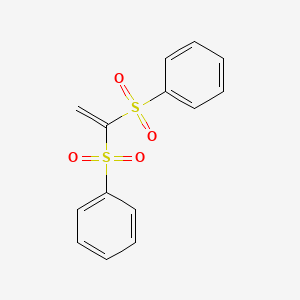
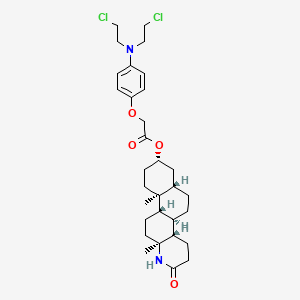
![2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine](/img/structure/B1206368.png)
